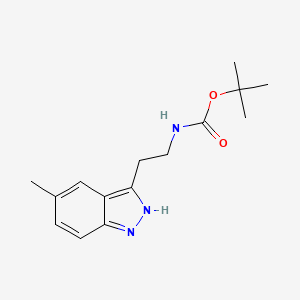

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(5-methyl-2H-indazol-3-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-10-5-6-12-11(9-10)13(18-17-12)7-8-16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBBYKDLLLJSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosgene-Based Methods

Early carbamate syntheses relied on phosgene (COCl₂) or its derivatives, such as triphosgene, to activate carbonyl groups for nucleophilic attack by amines. For tert-butyl carbamates, this typically involves reacting 5-methyl-1H-indazole-3-ethylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (NEt₃). The reaction proceeds via intermediate formation of a mixed carbonate, which undergoes aminolysis to yield the carbamate:

$$

\text{Indazole-ethylamine} + \text{Boc-Cl} \xrightarrow{\text{NEt}_3} \text{tert-Butyl carbamate} + \text{HCl}

$$

However, phosgene’s toxicity and handling challenges have spurred development of safer alternatives.

Activated Mixed Carbonate Approaches

Modern protocols employ pre-activated carbonates like p-nitrophenyl chloroformate (PNPCOCl) or benzotriazole-based reagents (e.g., BTBC). These reagents react with alcohols to form stable intermediates, which subsequently react with amines under mild conditions. For example:

PNPCOCl Activation :

Benzotriazole Carbonates (BTBC) :

BOC Protection Strategies

Direct Carbamation of Indazole-Ethylamine

A scalable route involves direct coupling of 2-(5-methyl-1H-indazol-3-yl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) under Schlenk conditions:

Reaction Setup :

Workup :

Reductive Amination Routes

For intermediates lacking the ethylamine side chain, reductive amination offers a viable pathway:

Aldehyde Formation :

- Oxidize 5-methyl-1H-indazole-3-acetaldehyde using Dess-Martin periodinane.

Reductive Coupling :

Catalytic and Green Chemistry Innovations

CO₂ Utilization Methods

Recent advances employ CO₂ as a carbonyl source, bypassing toxic reagents:

Cs₂CO₃/TBAI System :

Mechanism :

Palladium-Catalyzed Carbonylation

A patent-pending method uses PdCl₂(PPh₃)₂ to catalyze carbamate formation from aryl halides:

Procedure :

Industrial-Scale Considerations

Solvent and Temperature Optimization

Purification Techniques

- Crystallization : tert-Butyl carbamates often crystallize from hexane/EtOAc mixtures, enabling high-purity recovery (>98%).

- Chromatography : Gradient elution (5→30% EtOAc in hexane) resolves residual amines and carbonate byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Phosgene-Based | 75–80 | 90–92 | Moderate | Low |

| Activated Carbonates | 85–92 | 95–98 | High | Moderate |

| CO₂ Utilization | 70–75 | 88–90 | High | Low |

| Palladium Catalysis | 65–70 | 85–88 | Low | High |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The indazole ring can be oxidized to form N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring can yield N-oxides, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s indazole moiety is of interest due to its potential biological activity, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

- Indazole vs.

- Halogenation : Brominated thiadiazole derivatives (e.g., ) are utilized in cross-coupling reactions, whereas the target compound lacks halogens, limiting its utility in such reactions.

- Complex Heterocycles: Pyrazolo-pyrimidine-chromenone hybrids (e.g., ) exhibit higher molecular weights and broader pharmacological activities (e.g., cannabinoid receptor interaction) compared to simpler indazole derivatives.

Biological Activity

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is a synthetic organic compound characterized by its indazole moiety, which has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is C15H21N3O2, indicating a complex structure that contributes to its biological activity. The compound's structure features an indazole ring, which is known for its role in various bioactive compounds.

IUPAC Name: tert-butyl N-[2-(5-methyl-2H-indazol-3-yl)ethyl]carbamate

InChI: InChI=1S/C15H21N3O2/c1-10-5-6-12-11(9-10)13(18-17-12)7-8-16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18)

The biological activity of tert-butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The indazole moiety is known to exhibit:

- Anti-inflammatory Properties: Research indicates that compounds containing indazole structures can inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of indazole can induce apoptosis in cancer cells while sparing normal cells.

In Vitro Studies

A study investigating the cytotoxic effects of various indazole derivatives found that tert-butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate exhibits significant growth inhibition in tumorigenic cell lines without adversely affecting non-tumorigenic cells at concentrations up to 10 µM. This selective toxicity suggests a potential therapeutic window for cancer treatment.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| tert-butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate | Tumorigenic | 10 | Effective growth inhibition |

| tert-butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate | Non-tumorigenic | >10 | No significant effect |

Case Studies

In a comparative study examining various kinase inhibitors, tert-butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate was evaluated alongside known inhibitors for GSK-3β and IKKβ pathways. The compound exhibited competitive inhibition with an IC50 value comparable to established inhibitors, indicating its potential as a therapeutic agent in modulating these critical signaling pathways.

Applications in Drug Development

The unique properties of tert-butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate make it a valuable candidate for further development in pharmaceutical applications:

- Cancer Therapeutics: Given its selective toxicity towards cancer cells and ability to inhibit critical signaling pathways involved in tumor growth, this compound could be developed into an anticancer drug.

- Anti-inflammatory Agents: Its anti-inflammatory properties suggest potential applications in treating conditions such as arthritis or other inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate, and how can purity be ensured post-synthesis?

- Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group. For example, tert-butyl carbamate derivatives are often prepared using Boc-protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., DIEA or NaHCO₃) in anhydrous solvents like THF or DCM . Post-synthesis, purity is ensured via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization. Analytical HPLC or TLC should confirm homogeneity, with target purity ≥95% .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- 1H NMR : Key signals include the tert-butyl group (singlet at ~1.4–1.5 ppm for 9H), indazole protons (aromatic signals at 7.0–8.5 ppm), and the ethyl carbamate chain (multiplet at 3.1–3.5 ppm for CH₂NH and 1.8–2.2 ppm for CH₂CH₂) .

- HRMS : Expected molecular ion [M+H]+ should match the theoretical molecular weight (e.g., C₁₅H₂₂N₃O₂ requires 276.1707 g/mol). Discrepancies may indicate incomplete Boc protection or side products .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data may be limited, general precautions include:

- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Keep in a dry, cool environment (2–8°C) under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound, especially regarding unexpected peaks?

- Methodological Answer :

- Deuterated Solvent Effects : Ensure solvents (e.g., CDCl₃, DMSO-d₆) are anhydrous and free of acidic protons that may exchange with NH groups .

- 2D NMR (COSY, HSQC) : Use to assign overlapping signals (e.g., ethyl chain protons) and confirm connectivity .

- Comparative Analysis : Cross-reference with literature data for tert-butyl carbamates and indazole derivatives to identify common impurities (e.g., de-Boc byproducts) .

Q. What strategies optimize the diastereoselectivity in the synthesis of derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use enantiopure auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation .

- Temperature Control : Lower reaction temperatures (−78°C to 0°C) reduce racemization in intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control via stabilizing transition states .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC .

- Degradation Pathways : Acidic conditions hydrolyze the Boc group, yielding the free amine and tert-butanol. Oxidative conditions may degrade the indazole ring .

- LC-MS Identification : Degradants can be characterized using high-resolution mass spectrometry (e.g., [M+H]+ for amine byproduct at m/z 176.1189) .

Q. What computational methods are employed to predict the compound’s reactivity and interactions in biological systems?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or receptors where indazole derivatives are active) .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous or lipid environments .

- QSAR Models : Corrogate substituent effects (e.g., methyl group at indazole 5-position) on bioactivity using regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.